![molecular formula C16H12ClF2NO4S B2917337 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate CAS No. 1327185-00-1](/img/structure/B2917337.png)
methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate, also known as Difluoroacrylate, is a chemical compound that has gained significant attention in scientific research. Its unique properties make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and materials science. In
Applications De Recherche Scientifique
Photochromic Polymers
Studies have demonstrated the synthesis of methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, which were used for the preparation of homopolymers and copolymers exhibiting photochromic properties. These properties are manifested by trans–cis isomerization of the side chain azobenzene fragments induced by illumination, showing potential applications in materials science for creating smart materials responsive to light stimuli (Ortyl, Janik, & Kucharski, 2002).
Antifouling and Stimulus-Responsive Polymers
Research into polysulfobetaines, polymers carrying highly polar zwitterionic side chains, has shown promise due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior. These findings suggest potential applications in medical devices and environmentally sensitive materials, emphasizing the significance of incorporating hydrophobic components into polymer designs (Woodfield et al., 2014).
Polycyclic Indole Derivatives Synthesis
The enantioselective synthesis of polycyclic indole derivatives based on aza-Morita–Baylis–Hillman reactions offers a pathway to create complex organic molecules with potential applications in pharmaceuticals and materials science. Such synthetic methodologies can lead to new drug discovery and materials with unique electronic properties (Gao, Xu, & Shi, 2015).
Polymer Surface and Structural Properties
Investigations into polyacrylates with fluorocarbon side chains aim to develop environmentally friendly materials by substituting long-chain perfluoroalkyl groups with shorter ones, reducing the environmental impact. These studies explore the role of the main chain and spacer group in determining the surface properties and bulk organization of fluorinated side chains, with implications for developing advanced coating materials and surface treatments (Wang et al., 2010).
Synthesis of Polymers as Protecting Groups
The synthesis of polymers acting as amino protecting groups showcases the versatility of polymers in synthetic chemistry, particularly in protecting functional groups during complex organic syntheses. This application underscores the role of polymers beyond materials science, extending into synthetic methodology and drug synthesis (Gormanns & Ritter, 1994).
Propriétés
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-difluoroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO4S/c1-24-16(21)15(9-20-11-4-7-13(18)14(19)8-11)25(22,23)12-5-2-10(17)3-6-12/h2-9,20H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTNXPWJNRZEFO-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)
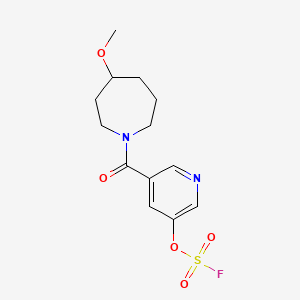
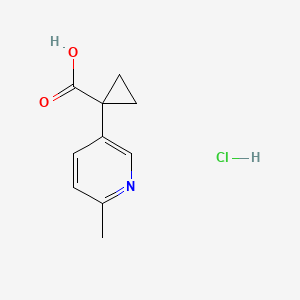
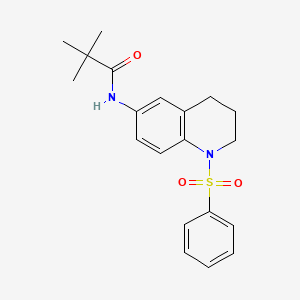
![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)
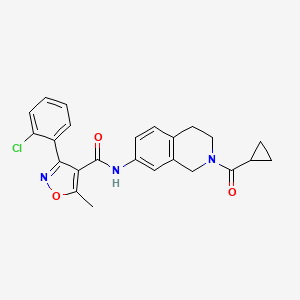

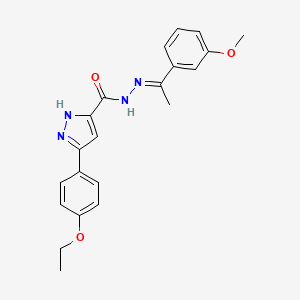
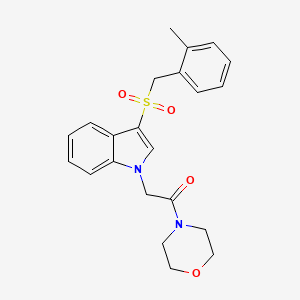
![N-[2-(thiophene-2-sulfonyl)ethyl]prop-2-enamide](/img/structure/B2917271.png)
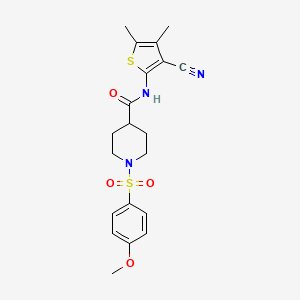
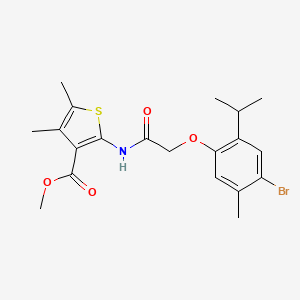

![2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2917276.png)